![molecular formula C23H26O6Si B583525 3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl acetate CAS No. 1330249-25-6](/img/structure/B583525.png)

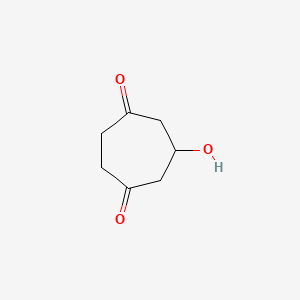

3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl acetate

Vue d'ensemble

Description

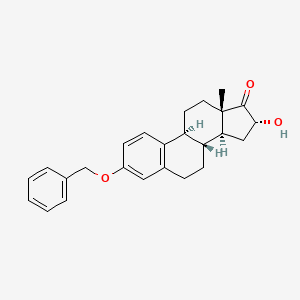

The compound “3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl acetate” is a complex organic molecule. It contains a benzopyran ring, which is a type of heterocyclic compound, and a phenyl group that is modified with a tert-Butyl(dimethyl)silyl ether .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The tert-Butyl(dimethyl)silyl ether is a common protecting group in organic synthesis, often used to protect hydroxyl groups .Applications De Recherche Scientifique

Proteomics

Scientific Field

Proteomics

Application Summary

In proteomics, this compound is utilized for its ability to modify the structure of proteins and peptides, thereby facilitating the analysis of their functions and interactions within biological systems .

Methods of Application

The compound is often used in mass spectrometry-based proteomic studies. It is applied to protein samples to protect specific functional groups during the analysis, enhancing the accuracy of mass spectrometric identification.

Results Summary

The use of this silylation agent has led to improved detection of peptides in complex biological samples, with enhanced signal intensity and resolution in mass spectrometry readings.

Biochemistry

Scientific Field

Biochemistry

Application Summary

In biochemistry, the compound serves as a crucial reagent in the study of enzyme kinetics and inhibition, particularly in the context of tyrosine kinases which are implicated in various cancers .

Methods of Application

It is used to acetylate and protect phenolic groups in biochemical assays, allowing for precise measurement of enzyme activity without interference from reactive side groups.

Results Summary

Research has shown that the protected compounds exhibit increased stability and specificity in enzyme assays, leading to more reliable kinetic data.

Molecular Biology

Scientific Field

Molecular Biology

Application Summary

This derivative of Genistein is employed in molecular biology to study gene expression regulation, given Genistein’s role as a phytoestrogen and its impact on estrogen receptor signaling .

Methods of Application

The compound is introduced into cell culture media and used to treat cells prior to the extraction of RNA and subsequent gene expression analysis.

Results Summary

Studies have reported alterations in the expression of estrogen-responsive genes, providing insights into the mechanisms of hormone action at the molecular level.

Chemistry

Scientific Field

Chemistry

Application Summary

In synthetic chemistry, this compound is used as an intermediate in the synthesis of complex organic molecules due to its protected hydroxyl groups, which can undergo further chemical reactions .

Methods of Application

It is incorporated into multi-step synthetic routes where selective deprotection and further functionalization of the molecule are required.

Results Summary

The use of this silyl-protected compound has enabled the synthesis of various novel organic molecules with potential applications in material science and pharmaceuticals.

Medicine

Scientific Field

Medicine

Application Summary

Medically, the compound’s parent molecule, Genistein, is known for its anticancer properties. This derivative is being explored for its potential use in targeted drug delivery systems .

Methods of Application

The compound is conjugated to nanoparticles or other drug delivery vehicles to investigate its release and uptake by cancer cells in vitro.

Results Summary

Preliminary results suggest that the compound can be successfully loaded onto delivery systems and shows promise in selectively targeting cancer cells while minimizing effects on healthy cells.

Pharmacology

Scientific Field

Pharmacology

Application Summary

Pharmacologically, it is studied for its effects on various signaling pathways involved in diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders .

Methods of Application

The compound is used in pharmacological assays to test its efficacy in modulating signaling pathways, often using cell-based assays.

Results Summary

Data indicates that the compound exhibits modulatory effects on certain pathways, suggesting potential therapeutic applications.

This analysis provides a detailed overview of the diverse applications of 5-O-Acetyl-4’-O-tert-butyldimethylsilyl Genistein in various scientific fields. The compound’s versatility in research underscores its importance in advancing our understanding of biological systems and developing new therapeutic strategies.

Organic Synthesis

Scientific Field

Organic Synthesis

Application Summary

This compound is used as a silylating agent in organic synthesis to protect hydroxyl groups during chemical reactions .

Methods of Application

The compound is reacted with alcohols in the presence of a base such as imidazole, which facilitates the conversion of alcohols to their corresponding silyl ethers in high yield .

Results Summary

The method has been proven to be effective, allowing for the mild conversion of various alcohols to tert-butyldimethylsilyl ethers, which are essential intermediates in organic synthesis .

Nanotechnology

Scientific Field

Nanotechnology

Application Summary

In nanotechnology, the compound is explored for its potential to modify the surface properties of nanoparticles, which can be used in drug delivery and diagnostic applications .

Methods of Application

The compound is used to coat nanoparticles, providing a protective silyl group that can be selectively removed or modified for further functionalization.

Results Summary

The surface modification has shown to improve the stability and solubility of nanoparticles, enhancing their potential for medical applications.

Material Science

Scientific Field

Material Science

Application Summary

The compound is investigated for its use in the development of new materials with enhanced optical properties due to its unique molecular structure .

Methods of Application

It is incorporated into polymers or other material matrices, where its protected phenolic groups can undergo controlled reactions to alter the material’s properties.

Results Summary

Research has indicated that materials incorporating this compound exhibit altered optical characteristics, which could be beneficial for various technological applications.

Environmental Science

Scientific Field

Environmental Science

Application Summary

The compound’s parent molecule, Genistein, is known for its antioxidant properties. This derivative is studied for its potential to neutralize free radicals in environmental samples .

Methods of Application

The compound is added to environmental samples, such as water or soil, to assess its ability to mitigate oxidative stress caused by pollutants.

Results Summary

Preliminary studies suggest that the compound can effectively reduce oxidative damage, indicating its potential use in environmental remediation efforts.

Food Science

Scientific Field

Food Science

Application Summary

In food science, the compound is used to study the stability and bioavailability of phytoestrogens in food products .

Methods of Application

The compound is added to food matrices and subjected to various processing conditions to simulate digestion and absorption processes.

Results Summary

Findings show that the silyl-protected form of Genistein may enhance its stability during food processing and improve its bioavailability in the human body.

Cosmetology

Scientific Field

Cosmetology

Application Summary

This compound is being researched for its potential use in cosmetic formulations, leveraging its antioxidant and skin-protective properties .

Methods of Application

It is formulated into creams and lotions, where its stability and efficacy as a skin treatment can be evaluated.

Results Summary

Early results from skin application studies indicate that the compound may provide protective benefits against UV radiation and aging.

These additional applications further demonstrate the versatility of 5-O-Acetyl-4’-O-tert-butyldimethylsilyl Genistein in scientific research, highlighting its potential across a wide range of fields.

Antioxidant Research

Scientific Field

Antioxidant Research

Application Summary

This compound is studied for its antioxidant properties, which could have implications in the prevention of oxidative stress-related diseases .

Methods of Application

The compound is used in vitro assays to measure its ability to scavenge free radicals and protect cells from oxidative damage.

Results Summary

Results have shown that it exhibits significant antioxidant activity, suggesting its potential as a therapeutic agent against oxidative stress.

Agricultural Chemistry

Scientific Field

Agricultural Chemistry

Application Summary

In agricultural chemistry, the compound is investigated for its use as a growth regulator or pesticide due to its structural similarity to natural plant hormones .

Methods of Application

It is applied to crops in controlled experiments to assess its effects on plant growth and pest resistance.

Results Summary

Early findings indicate that it may influence plant growth patterns and enhance resistance to certain pests, offering a potential eco-friendly alternative to traditional chemicals.

Analytical Chemistry

Scientific Field

Analytical Chemistry

Application Summary

The compound is utilized in analytical chemistry as a standard or reference compound in chromatographic analyses .

Methods of Application

It is used to calibrate instruments and validate methods in high-performance liquid chromatography (HPLC) and gas chromatography (GC).

Results Summary

The use of this compound has led to more accurate and reproducible analytical methods, contributing to the reliability of chromatographic analyses.

Endocrinology

Scientific Field

Endocrinology

Application Summary

Given its parent compound’s role as a phytoestrogen, this derivative is used to study hormonal effects on endocrine systems .

Methods of Application

The compound is administered to animal models to observe its effects on hormone levels and endocrine function.

Results Summary

Studies have shown that it can modulate hormone levels, providing insights into the potential for phytoestrogen-based therapies.

Neuropharmacology

Scientific Field

Neuropharmacology

Application Summary

This compound is researched for its neuroprotective effects, particularly in the context of neurodegenerative diseases .

Methods of Application

It is used in cell culture models of neurodegeneration to assess its protective effects against neuronal damage.

Results Summary

The findings suggest that it may help mitigate neuronal loss and improve cell survival, indicating its potential in neuroprotective strategies.

Veterinary Medicine

Scientific Field

Veterinary Medicine

Application Summary

In veterinary medicine, the compound is explored for its use in animal health, particularly in the treatment of conditions related to estrogen deficiency .

Propriétés

IUPAC Name |

[3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-7-hydroxy-4-oxochromen-5-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O6Si/c1-14(24)28-20-12-16(25)11-19-21(20)22(26)18(13-27-19)15-7-9-17(10-8-15)29-30(5,6)23(2,3)4/h7-13,25H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOSWKPQHZOZFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC2=C1C(=O)C(=CO2)C3=CC=C(C=C3)O[Si](C)(C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746936 | |

| Record name | 3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl acetate | |

CAS RN |

1330249-25-6 | |

| Record name | 3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.